
2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methyl group and an ethanesulfonyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze substitution reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine ring but differs in its additional naphthyridine and carbonitrile groups.
4-(4-Methyl-piperazin-1-yl)methylbenzoic acid dihydrochloride: This compound features a benzoic acid moiety instead of the ethanesulfonyl chloride group.
Uniqueness
2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride is unique due to its specific combination of a piperazine ring and a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C7H13ClN2O3S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClN2O3S/c1-9-2-4-10(5-3-9)7(11)6-14(8,12)13/h2-6H2,1H3 |
InChI Key |
UKRRCGZUIGVOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)

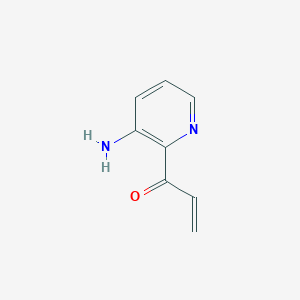
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
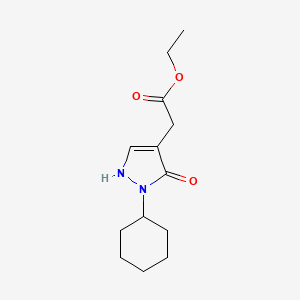

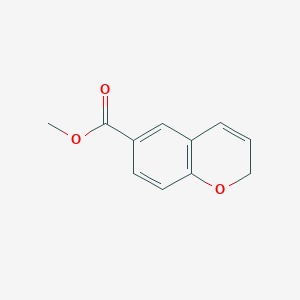

![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)

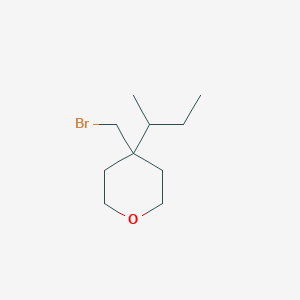
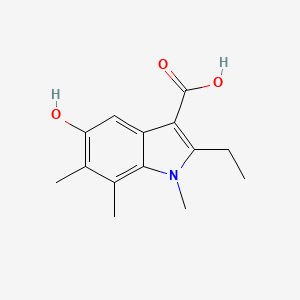
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)
